molecular formula C20H25NO4 B11071304 3-(3,4-diethoxybenzyl)-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one

3-(3,4-diethoxybenzyl)-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one

Cat. No.: B11071304
M. Wt: 343.4 g/mol
InChI Key: OHSSFPHALMYHDC-UHFFFAOYSA-N
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Description

This compound is characterized by its unique benzisoxazole core, which is a fused ring system containing both benzene and isoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-diethoxybenzyl)-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzisoxazole Core: This step involves the cyclization of an appropriate precursor, such as an o-nitrobenzyl derivative, under acidic or basic conditions to form the benzisoxazole ring.

    Introduction of the Diethoxybenzyl Group: The diethoxybenzyl group can be introduced through a Friedel-Crafts alkylation reaction, using 3,4-diethoxybenzyl chloride and a suitable Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Diethoxybenzyl)-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3,4-Diethoxybenzyl)-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,4-diethoxybenzyl)-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved can vary, but may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxybenzyl)-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one: Similar structure but with methoxy groups instead of ethoxy groups.

    3-(3,4-Diethoxyphenyl)-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

The presence of the diethoxybenzyl group in 3-(3,4-diethoxybenzyl)-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one imparts unique chemical properties, such as increased solubility and stability, compared to similar compounds. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

3-[(3,4-diethoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydro-1,2-benzoxazol-4-one

InChI

InChI=1S/C20H25NO4/c1-5-23-16-8-7-13(10-17(16)24-6-2)9-14-19-15(22)11-20(3,4)12-18(19)25-21-14/h7-8,10H,5-6,9,11-12H2,1-4H3

InChI Key

OHSSFPHALMYHDC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC2=NOC3=C2C(=O)CC(C3)(C)C)OCC

solubility

46.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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